Boc-4-Amino-D-phenylalanine
CAS No.: 164332-89-2
Cat. No.: VC21540589
Molecular Formula: C14H20N2O4
Molecular Weight: 280,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 164332-89-2 |
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Molecular Formula | C14H20N2O4 |
Molecular Weight | 280,32 g/mole |
IUPAC Name | (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Standard InChI Key | NDMVQEZKACRLDP-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Chemical Identity and Structural Characteristics
Boc-4-Amino-D-phenylalanine is a modified form of the essential amino acid phenylalanine, featuring two key modifications. First, it contains a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function, providing selective reactivity in synthetic protocols. Second, it possesses an amino group at the para position of the phenyl ring, offering additional functionalization opportunities. The compound is formally known as (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .
Basic Chemical Data
The molecular formula of Boc-4-Amino-D-phenylalanine is C14H20N2O4 with a molecular weight of 280.32 g/mol . The compound is registered under CAS number 164332-89-2 and is known by several synonyms including Boc-D-4-aminophenylalanine, Boc-p-amino-D-phenylalanine, and 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine .
Structural Features
Boc-4-Amino-D-phenylalanine contains several functional groups that contribute to its chemical behavior:
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A carboxylic acid group (-COOH) at the alpha carbon
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A Boc-protected amino group at the alpha position
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An amino group (-NH2) at the para position of the phenyl ring
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A D-configuration at the alpha carbon, indicating the specific stereochemistry
This arrangement of functional groups creates a molecule with multiple reactive sites, making it valuable for diverse chemical transformations in peptide chemistry.
Physical and Chemical Properties
Understanding the physical and chemical properties of Boc-4-Amino-D-phenylalanine is essential for its proper handling and application in research settings. These properties determine its behavior in various reaction conditions and influence its stability during storage.
Physical Properties
Boc-4-Amino-D-phenylalanine typically exists as a white to off-white powder at room temperature . The compound exhibits specific physical characteristics that are summarized in Table 1.
The negative optical rotation (D= -23 ± 2°) confirms the D-configuration of the amino acid, distinguishing it from its L-enantiomer .
Solubility and Stability
Boc-4-Amino-D-phenylalanine demonstrates good solubility in various organic solvents, which facilitates its use in different reaction media. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This broad solubility profile enables researchers to select appropriate solvents based on specific reaction requirements.
For optimal stability, Boc-4-Amino-D-phenylalanine should be stored in a dark place, sealed in a dry container at room temperature . The Boc protecting group is sensitive to acidic conditions, which can lead to deprotection of the amino function, a characteristic that is sometimes utilized intentionally in synthetic protocols.
Applications in Scientific Research
Boc-4-Amino-D-phenylalanine has emerged as a valuable tool in multiple research areas due to its unique structural features and reactivity profile. Its applications span across several scientific disciplines, from medicinal chemistry to neuroscience.
Peptide Synthesis
One of the primary applications of Boc-4-Amino-D-phenylalanine is in peptide synthesis, where it serves as a key building block . The compound enables the incorporation of a D-phenylalanine derivative with an amino group at the para position into peptide chains. This modification can significantly alter the biological properties of the resulting peptides, including their:
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Stability against enzymatic degradation due to the D-configuration
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Binding affinity to target receptors
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Pharmacokinetic properties
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Secondary structure formation
These altered properties make Boc-4-Amino-D-phenylalanine particularly valuable in the development of therapeutic proteins and biologically active peptides with enhanced stability and specificity .
Drug Development
In pharmaceutical research, Boc-4-Amino-D-phenylalanine plays a crucial role in designing and optimizing drugs that target specific biological pathways . The compound's para-amino group provides a versatile handle for further functionalization, allowing researchers to:
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Create libraries of derivatives with varied biological activities
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Attach fluorescent or radioactive tags for tracking drug distribution
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Modify drug solubility and membrane permeability
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Develop structure-activity relationships for rational drug design
These capabilities make Boc-4-Amino-D-phenylalanine an important tool for enhancing drug efficacy and reducing side effects in pharmaceutical development .
Bioconjugation Applications
Researchers utilize Boc-4-Amino-D-phenylalanine extensively in bioconjugation processes . The para-amino group offers a reactive site for linking drugs to antibodies or other biomolecules, enabling targeted delivery systems. This application is particularly relevant in:
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Antibody-drug conjugates for cancer therapy
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Peptide-based imaging agents
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Enzyme-responsive drug release systems
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Biosensors and diagnostic tools
The ability to form stable covalent bonds with various biomolecules makes this compound valuable in developing sophisticated drug delivery platforms with enhanced selectivity for diseased tissues .
Neuroscience Research
In neuroscience, Boc-4-Amino-D-phenylalanine contributes to studies related to neurotransmitter functions . The structural similarity to aromatic amino acids involved in neurotransmitter synthesis makes it useful for investigating:
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Structure-activity relationships of neurotransmitter receptors
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Development of novel neurotherapeutics
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Mechanisms of neurological disorders
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Design of peptide-based neuroactive compounds
These applications aid in understanding neurological disorders and developing potential treatments targeting specific neural pathways .
This pricing information demonstrates the range of options available to researchers, allowing them to select appropriate quantities and specifications based on their research needs and budget constraints.
Quality Considerations
When selecting a supplier for Boc-4-Amino-D-phenylalanine, researchers should consider several factors beyond price:
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Purity specifications and analytical methods used
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Available documentation (Certificate of Analysis, Safety Data Sheet)
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Manufacturing standards and quality control protocols
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Shipping conditions and delivery timeframes
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Technical support and customer service
These considerations help ensure that the acquired compound meets the quality requirements necessary for successful research applications.
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